5-Chloro-2-(2,4-dimethylphenoxy)aniline

Description

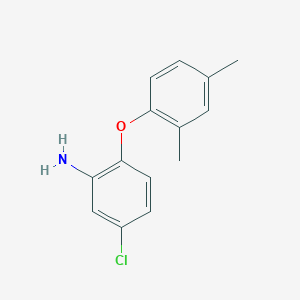

5-Chloro-2-(2,4-dimethylphenoxy)aniline is a halogenated aromatic amine characterized by a central aniline group substituted with a chlorine atom at the 5-position and a 2,4-dimethylphenoxy group at the 2-position. This compound’s structure combines electron-donating methyl groups with electron-withdrawing chlorine, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name |

5-chloro-2-(2,4-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMSDCGRGSGISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263338 | |

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-29-6 | |

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of nitroarenes, which can be achieved using various reducing agents .

Chemical Reactions Analysis

5-Chloro-2-(2,4-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry

5-Chloro-2-(2,4-dimethylphenoxy)aniline serves as a crucial building block in the synthesis of more complex organic molecules. It is employed in various chemical reactions, including oxidation to form quinone derivatives and substitution reactions for synthesizing other substituted anilines.

Biology

In biological research, this compound is utilized to study protein interactions and functions through proteomics. Its ability to bind to specific proteins can influence cellular processes and biochemical pathways, making it a valuable tool for investigating cellular mechanisms and potential therapeutic targets.

Medicine

Research into the therapeutic applications of this compound is ongoing. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its utility in cancer research and drug development. Additionally, its structural characteristics may allow it to exhibit antimicrobial properties.

Industry

This compound finds applications in the development of new materials and chemical processes. It is used in the production of dyes, pigments, and polymers due to its reactive nature and ability to participate in various chemical transformations.

Data Table: Applications Overview

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules |

| Biology | Proteomics Research | Investigates protein interactions and functions |

| Medicine | Therapeutic Research | Explores potential applications in cancer treatment |

| Industry | Material Development | Utilized in producing dyes, pigments, and polymers |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Proteomics Application

In a proteomics study, this compound was used to probe protein interactions within cellular pathways. The findings revealed that it could modulate specific signaling pathways by altering protein activity, providing insights into its role as a research tool.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Halogenated Phenoxy Groups

Key Differences :

- Electron Effects: The dimethyl groups in the target compound are electron-donating, enhancing the electron density of the aromatic ring compared to electron-withdrawing chloro substituents in analogs like 5-Chloro-2-(2,4-dichlorophenoxy)aniline. This difference may reduce electrophilicity and alter metabolic stability .

- Bioactivity: Triclosan’s hydroxyl group enables enzyme inhibition (e.g., enoyl reductase), whereas the amino group in the target compound may shift its mechanism toward nucleophilic interactions or receptor binding .

Analogs with Heteroatom Substituents

Key Differences :

- Linkage Chemistry: The phenoxy group (O-linkage) in the target compound offers hydrogen-bonding capabilities, whereas sulfur (thioether) or nitrogen (piperidinyl) substituents may prioritize hydrophobic or charged interactions .

Analogs with Alkyl or Methoxy Groups

Key Differences :

- Functional Groups : The aniline group in the target compound provides reactivity for diazotization or cross-coupling, unlike ester or methoxy groups, which are more stable but less versatile in synthesis .

Biological Activity

5-Chloro-2-(2,4-dimethylphenoxy)aniline is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- IUPAC Name : this compound

This compound features a chloro group and a dimethylphenoxy moiety attached to an aniline structure, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of aniline compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of halogens (like chlorine) and specific functional groups enhances their antimicrobial activity .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Disruption of Cellular Processes : The interaction with cellular components can lead to apoptosis in cancer cells. This is particularly relevant in the context of drug development for cancer therapy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various aniline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the aniline structure significantly influenced antimicrobial potency. The study suggested that compounds with electron-withdrawing groups like chlorine were more effective .

Case Study 2: Cytotoxicity Evaluation

Another research effort focused on the cytotoxic effects of diarylaniline derivatives on cancer cell lines. In vitro assays revealed that certain derivatives led to significant cell death at micromolar concentrations. The study emphasized the importance of substituent position on the aniline ring in determining biological activity .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(2,4-dimethylphenoxy)aniline, and what factors influence their efficiency?

The compound is synthesized via two primary methods:

- Suzuki–Miyaura Coupling : Utilizes palladium catalysts (e.g., Pd(PPh₃)₄) and boron-containing reagents under mild conditions (60–80°C, inert atmosphere). Efficiency depends on catalyst loading, solvent polarity (e.g., THF or DMF), and reaction time (typically 12–24 hours) .

- Nitroarene Reduction : Involves reducing nitro groups using agents like sodium borohydride (NaBH₄) or hydrogen gas with Raney nickel. Yield optimization requires careful pH control and temperature monitoring (25–50°C) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns and aromatic proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (247.72 g/mol) and isotopic patterns.

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What are the primary applications of this compound in proteomics research?

The compound is used to study protein interactions via:

- Affinity Probes : Functionalized derivatives are immobilized on resins for pull-down assays to identify binding partners.

- Activity-Based Protein Profiling (ABPP) : Modifies reactive enzyme active sites, enabling visualization via fluorescent tags .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects across different cancer cell lines?

Discrepancies may arise due to variations in:

- Cell Line Sensitivity : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to cell viability controls (MTT assays).

- Compound Solubility : Optimize DMSO concentration (<0.1% v/v) to avoid solvent toxicity.

- Dose-Response Curves : Perform IC₅₀ determinations with triplicate measurements to ensure reproducibility .

Q. What strategies optimize substitution reactions for enhanced antimicrobial activity?

- Electrophilic Substitution : Replace the chlorine atom with stronger electron-withdrawing groups (e.g., -CF₃) to improve membrane penetration.

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states in nucleophilic substitutions.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenoxy ring and correlate with MIC values against Gram-positive bacteria .

Q. What experimental approaches elucidate the compound’s mechanism in modulating cellular pathways?

- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) for target proteins like kinases.

- Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress).

- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets to predict competitive inhibition modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.